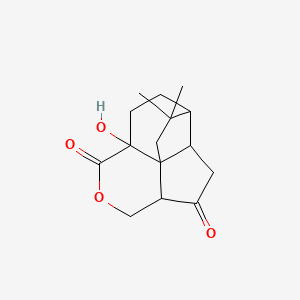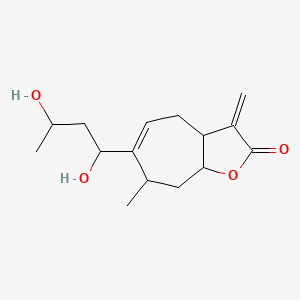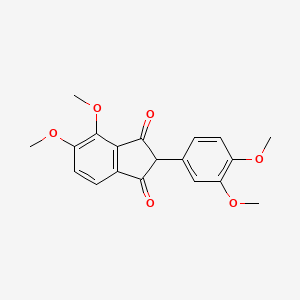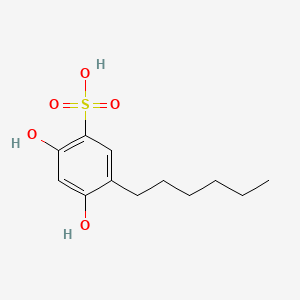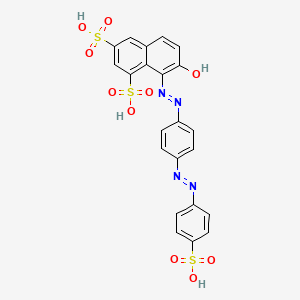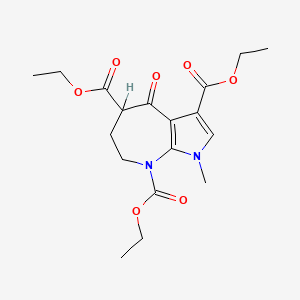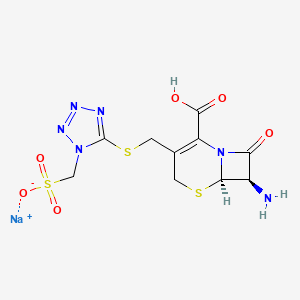
DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium is a chemical compound with the molecular formula C10H11N6O6S3.Na. It is a derivative of cefonicid, a second-generation cephalosporin antibiotic. This compound is known for its antibacterial properties and is used in various scientific and medical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium involves several steps, starting from the basic structure of cefonicid. The key steps include:
Formation of the 2-hydroxy-2-phenyl-acetyl group: This involves the reaction of phenylacetic acid with appropriate reagents to introduce the hydroxy group.
Attachment to the cefonicid core: The modified phenylacetic acid is then reacted with cefonicid under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactions: Conducted in large reactors with controlled temperature and pressure.
Purification: Using techniques such as crystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of bacterial resistance and enzyme inhibition.
Medicine: Investigated for its potential use in treating bacterial infections and as a model compound for drug development.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium involves its interaction with bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) and inhibits the transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. The molecular targets include various PBPs, and the pathways involved are crucial for maintaining bacterial cell wall integrity.
相似化合物的比较
Similar Compounds
Cefonicid: The parent compound, a second-generation cephalosporin antibiotic.
Cefoxitin: Another second-generation cephalosporin with similar antibacterial properties.
Cefuroxime: A cephalosporin antibiotic with a broader spectrum of activity.
Uniqueness
DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium is unique due to its modified structure, which enhances its antibacterial activity and stability. The presence of the 2-hydroxy-2-phenyl-acetyl group provides additional sites for chemical modification, making it a valuable compound for research and development.
属性
CAS 编号 |
101372-84-3 |
|---|---|
分子式 |
C10H11N6NaO6S3 |
分子量 |
430.4 g/mol |
IUPAC 名称 |
sodium;[5-[[(6R,7R)-7-amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methylsulfanyl]tetrazol-1-yl]methanesulfonate |
InChI |
InChI=1S/C10H12N6O6S3.Na/c11-5-7(17)16-6(9(18)19)4(1-23-8(5)16)2-24-10-12-13-14-15(10)3-25(20,21)22;/h5,8H,1-3,11H2,(H,18,19)(H,20,21,22);/q;+1/p-1/t5-,8-;/m1./s1 |
InChI 键 |
ITZLQMICXIARKK-KPSHTFFOSA-M |
手性 SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)CSC3=NN=NN3CS(=O)(=O)[O-].[Na+] |
规范 SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CSC3=NN=NN3CS(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



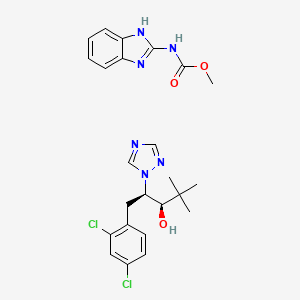
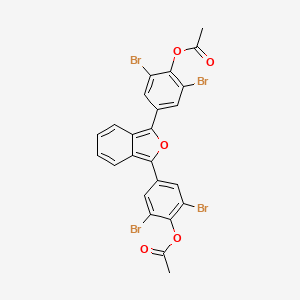
![3-Bromopropyl 3-[3-[3-(3-bromopropoxy)-3-oxopropoxy]propoxy]propanoate](/img/structure/B12791992.png)

